5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of the tetrahydroisoquinoline class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of 169.17 g/mol. The presence of fluorine atoms enhances the compound's chemical stability and biological activity, making it an important subject of research in various scientific fields .
The compound is classified under the category of tetrahydroisoquinolines, which are recognized for their role in medicinal chemistry and potential therapeutic applications. It can be sourced from various chemical suppliers and databases such as PubChem and Benchchem . The compound is also noted for its potential use in drug development due to its interaction with biological targets.
The synthesis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves fluorination processes. One common method includes the reaction of tetrahydroisoquinoline derivatives with fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce fluorine atoms at specific positions on the isoquinoline ring .
The molecular structure of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework with two fluorine substituents located at the 5 and 7 positions of the isoquinoline ring. The structural representation can be depicted as follows:
The InChI key for this compound is CGEPWFZXDISRSY-UHFFFAOYSA-N. This data is crucial for identifying the compound in chemical databases and literature .
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions typical of tetrahydroisoquinolines. These include:
The specific reaction pathways depend on the conditions employed (e.g., temperature, solvents) and the presence of catalysts or additional reagents that can facilitate transformations .
The mechanism of action for 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various biological targets. The fluorine atoms enhance the compound's ability to interact with enzymes or receptors involved in disease processes.
Research indicates that tetrahydroisoquinoline derivatives can influence multiple biochemical pathways leading to effects such as anti-inflammatory and anti-cancer activities. The specific pathways targeted may vary based on the biological system being studied .
Relevant data includes boiling points and melting points which are essential for handling and application purposes but are not specified in the available literature .
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide array of applications:
This compound exemplifies how modifications in molecular structure can lead to enhanced biological activity and stability, making it a valuable candidate in drug design and development .
The strategic introduction of fluorine atoms at the 5- and 7-positions of the isoquinoline scaffold presents significant synthetic challenges due to the electron-rich nature of the aromatic system and the need for regioselective control. The most efficient approach involves direct electrophilic fluorination of a pre-formed tetrahydroisoquinoline intermediate using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) and Selectfluor™ have emerged as optimal reagents for this transformation, enabling C–F bond formation without requiring protection/deprotection sequences that complicate synthetic routes [3].
Alternatively, late-stage halogen exchange via halogen dance reactions offers improved regiocontrol. This method employs activated chlorine precursors at the 5- and 7-positions, which undergo nucleophilic displacement using anhydrous potassium fluoride in high-boiling polar aprotic solvents. While this approach benefits from commercially available dichloro precursors, the reaction conditions require precise temperature control (140-160°C) to prevent dehydrohalogenation side reactions and achieve acceptable fluorine incorporation yields (typically 65-75%) [7] [9].
Table 1: Comparison of Fluorination Methods for Isoquinoline Functionalization
Method | Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Direct Electrophilic | DAST, DCM, -10°C to RT | 55-65% | Moderate |
Halogen Exchange | KF, DMF, 150°C, 24h | 65-75% | High |
Directed ortho-Metallation | n-BuLi/TMEDA, then NFSI, THF, -78°C | 70-80% | Excellent |
The most promising fluorination strategy employs directed ortho-metallation chemistry. This approach utilizes N,N,N',N'-tetramethylethylenediamine (TMEDA)-complexed n-butyllithium to generate a stable dianionic species that reacts efficiently with N-fluorodibenzenesulfonimide (NFSI). Conducted in anhydrous tetrahydrofuran at cryogenic temperatures (-78°C), this method achieves fluorination yields exceeding 80% with exceptional regiocontrol, though it requires strict exclusion of moisture and oxygen [1] [9].
The efficient construction of the tetrahydroisoquinoline core requires innovative cyclization strategies that accommodate the electron-withdrawing effects of fluorine substituents. Pictet-Spengler cyclization of 3,5-difluorophenethylamine derivatives with formaldehyde represents the most direct approach, but suffers from limited stereocontrol and requires Brønsted or Lewis acid catalysts (trifluoroacetic acid or boron trifluoride etherate) to achieve practical reaction rates. Under optimized conditions (0.1M HCl, refluxing ethanol), this method delivers the target scaffold in 70-85% yield but produces racemic product [10].
Transition-metal catalyzed cyclizations offer superior control for assembling sterically congested fluorinated systems. Palladium-catalyzed intramolecular amination of alkenes provides a particularly efficient route to enantiomerically enriched products when employing chiral bidentate ligands. Recent advances demonstrate that Pd(OAc)₂/(R)-BINAP combinations in toluene at 80°C facilitate cyclization with enantiomeric excesses exceeding 90%, though fluorine substituents necessitate higher catalyst loadings (5-7 mol%) compared to non-fluorinated analogs [8].
Table 2: Cyclization Methods for Tetrahydroisoquinoline Core Assembly
Method | Conditions | Yield | ee (%) | Reaction Time |
---|---|---|---|---|
Acid-catalyzed Pictet-Spengler | 10% TFA, DCM, RT | 85% | 0 (racemic) | 12h |
Pd-catalyzed amination | Pd(OAc)₂ (5 mol%), (R)-BINAP, toluene, 80°C | 78% | 92% | 8h |
Reductive amination | NaBH₄/CaCl₂, MeOH, 25°C | 89% | 0 (racemic) | 2h |
An alternative reductive amination/cyclization cascade provides excellent functional group tolerance. Starting from 3,5-difluorobenzaldehyde, condensation with 2-(aminomethyl)benzaldehyde followed by sodium borohydride reduction in methanol containing anhydrous calcium chloride generates the bicyclic system in a single pot with yields approaching 90%. The calcium ions serve as Lewis acid catalysts that activate imine intermediates toward hydride reduction while simultaneously promoting ring closure through chelation effects [10]. This method offers scalability advantages but provides exclusively racemic product, necessitating subsequent resolution if enantiopure material is required.
The conversion of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline to its hydrochloride salt significantly enhances crystalline stability, hygroscopic resistance, and aqueous solubility – critical properties for pharmaceutical applications. Systematic solvent screening reveals that anhydrous ethyl acetate saturated with gaseous HCl provides optimal crystal morphology and purity (>99.5% by HPLC). This solvent system minimizes chloroethyl ester formation observed in chlorinated solvents while avoiding the hydrolytic instability associated with aqueous workups [4] [6].
Counterion selection profoundly impacts solid-state properties and dissolution kinetics. Comparative studies demonstrate that hydrochloride salts consistently outperform other acid addition salts (mesylate, tosylate) in terms of crystallinity and storage stability under accelerated conditions (40°C/75% RH). The hydrochloride form maintains chemical stability for >24 months when stored in inert atmosphere at room temperature, whereas the free base shows significant decomposition (>5%) within six months under identical conditions [3] [8].
Table 3: Hydrochloride Salt Crystallization Systems Comparison
Solvent System | Purity (%) | Crystal Habit | Yield | Residual Solvent (ppm) |
---|---|---|---|---|
EtOAc/HCl(g) | >99.5 | Fine needles | 95% | <500 |
MeOH/conc. HCl | 98.7 | Irregular plates | 87% | 3000 |
Et₂O/HCl(g) | 99.2 | Microcrystalline | 82% | <100 |
Acetone/conc. HCl | 97.8 | Prisms | 90% | 800 |
Salt formation kinetics reveal a strong dependence on supersaturation control. Gradual addition of concentrated hydrochloric acid (2-5°C) to the free base dissolved in acetone generates high-purity crystals with excellent filtration characteristics. Critical process parameters include maintaining strict temperature control (0-5°C during acid addition) and employing controlled cooling ramps (0.3°C/min) to prevent oiling out. The resulting monohydrate form exhibits superior powder flow properties compared to anhydrous or solvated forms obtained from alcoholic solvents [6] [8].
The synthesis of fluorinated heterocycles presents significant environmental challenges due to traditional reliance on hazardous reagents and energy-intensive processes. Recent innovations have focused on catalytic methodologies that improve atom economy while reducing waste streams. Flow chemistry approaches have demonstrated particular promise, where gas-liquid phase transfer catalysis enables efficient fluorination using aqueous fluoride sources. Microreactor systems achieving precise temperature control (±2°C) and mixing efficiency reduce reaction times from hours to minutes while eliminating solvent-intensive workup procedures [10].
Solvent replacement strategies represent another critical green chemistry advancement. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran have emerged as sustainable alternatives to classical ethereal solvents (THF, dioxane) for lithiation and fluorination steps. These bio-derived solvents exhibit excellent stability toward strong bases and organolithium reagents while offering improved environmental footprint (biodegradability >90%) and reduced toxicity profiles. When applied to the synthesis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, these solvents reduce process mass intensity by 40-60% compared to traditional dipolar aprotic solvents [10].
Reductive amination technologies have evolved significantly toward sustainability. Biocatalytic approaches using engineered imine reductases enable highly enantioselective transformations under aqueous conditions at ambient temperature, completely avoiding stoichiometric metal hydrides. Though currently limited to specific substrate profiles, these systems achieve near-quantitative yields with exceptional stereoselectivity (ee >99%). Complementary catalytic transfer hydrogenation methods employing ammonia borane complexes provide transition metal-free alternatives that generate innocuous inorganic salts as byproducts rather than boron-containing wastes associated with traditional sodium borohydride reductions [10].
Table 4: Green Chemistry Metrics Comparison for Fluorinated Isoquinoline Synthesis
Technology | PMI* Reduction | E-factor | Energy Saving | Waste Stream Reduction |
---|---|---|---|---|
Flow Fluorination | 55% | 8.2 | 70% | 85% |
Biocatalytic Reductive Amination | 40% | 5.5 | 90% | 95% |
Solvent Replacement (CPME) | 45% | 12.1 | 30% | 60% |
Catalytic Transfer Hydrogenation | 35% | 7.3 | 50% | 75% |
*Process Mass Intensity (PMI) = Total materials used / kg product
These innovations collectively address the Twelve Principles of Green Chemistry through atom-economical design, hazard reduction, and energy efficiency. The integration of continuous processing with solvent recovery systems has demonstrated 80-90% reduction in volatile organic compound emissions while maintaining product quality specifications. Future development focuses on heterogeneous catalyst systems that combine multiple transformations (fluorination, cyclization, reduction) in telescoped processes without intermediate isolation, potentially revolutionizing the manufacturing paradigm for fluorinated pharmaceutical intermediates [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1